molecular formula C13H13N7OS B2395631 1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2380144-71-6

1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2395631
CAS No.: 2380144-71-6
M. Wt: 315.36
InChI Key: MKQAOQJNTBMZNP-UHFFFAOYSA-N
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Description

1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the respective thiophene-2-carboxamides in formic acid, resulting in the formation of thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby inhibiting the proliferation of cancer cells . The compound may also affect other molecular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7OS/c1-19-6-10(17-18-19)13(21)16-8-4-20(5-8)12-11-9(2-3-22-11)14-7-15-12/h2-3,6-8H,4-5H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQAOQJNTBMZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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